molecular formula C7H13NO B1295309 5-Methylazepan-2-one CAS No. 2210-07-3

5-Methylazepan-2-one

Cat. No. B1295309
CAS RN: 2210-07-3
M. Wt: 127.18 g/mol
InChI Key: BXYQVGFHMYTNBX-UHFFFAOYSA-N
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Description

5-Methylazepan-2-one is a compound that is structurally related to various benzazepine derivatives. While the provided papers do not directly discuss 5-Methylazepan-2-one, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related benzazepine and azepine compounds. These compounds are known for their broad spectrum of biological activities and are structurally similar to several pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzazepine derivatives can be achieved through various methods. One approach involves a one-pot three-component condensation reaction, which is an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives without the need for a catalyst or activation . Another method utilizes rhodium-catalyzed hydroaminomethylation for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines, which is notable for its excellent yields and tolerance of anilines with diverse basicity . Additionally, a stereoselective synthesis of benzazepine derivatives starting from specific precursors has been developed, which includes key steps such as the addition of cyanide and subsequent manipulations to introduce various substituents .

Molecular Structure Analysis

The molecular structure of benzazepine derivatives can be characterized using various spectroscopic techniques. For instance, a novel benzimidazolo[1,2-b][1,2,4]triazepin-4(5H)-one compound was characterized by FT-IR, UV-Vis, 1H NMR, 13C NMR, and mass spectra . The optimized molecular structure and vibrational wave numbers were analyzed using DFT/B3LYP methods, providing insights into the electronic and structural properties of such compounds.

Chemical Reactions Analysis

Benzazepine derivatives can undergo a range of chemical reactions. For example, the quaternization of 2-aziridino-5-chlorobenzophenone with methyl iodide leads to the formation of a key intermediate in the synthesis of medazepam, a benzodiazepine . Furthermore, the synthesis of 1-benzazepines can be achieved through a [1,5]-hydride shift/7-endo cyclization sequence, demonstrating the versatility of internal redox reactions in constructing these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. The synthesis of 2-carbonitrile and 2-aminomethyl-substituted benzazepine derivatives, for example, involves a stereoselective addition of cyanide, which affects the stereochemistry and thus the physical properties of the resulting compounds . The pharmacological evaluation of tetrahydro-2-benzazepines reveals that substituents at the N-atom significantly impact the affinity for certain receptors, indicating the importance of chemical modifications on the biological activity of these molecules .

Scientific Research Applications

Synthesis and Pharmacology

  • Synthesis of Medazepam : A study by Mihalić et al. (1977) explored the synthesis of medazepam, a benzodiazepine, using 2-aziridino-5-chlorobenzophenone. This process involved quaternization, a key step in the synthesis of medazepam, demonstrating the chemical's role in pharmaceutical synthesis (Mihalić et al., 1977).

  • Decitabine Pharmacology : Research by Momparler (2005) reviews the pharmacology of 5-aza-2'-deoxycytidine (decitabine), an analogue of deoxycytidine. Decitabine's mechanism, involving DNA methyltransferase inhibition and its antileukemic action, highlights the complex interplay of chemical analogues in therapeutic applications (Momparler, 2005).

Forensic and Toxicological Analysis

  • Lorcaserin's Pharmacological Characterization : A study by Thomsen et al. (2008) characterizes lorcaserin, a selective 5-HT2C receptor agonist. This research contributes to understanding the pharmacological profiles of substances related to 5-Methylazepan-2-one and their potential therapeutic applications (Thomsen et al., 2008).

Safety And Hazards

The safety data sheet for 5-Methylazepan-2-one suggests that it should be handled with care . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

5-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-2-3-7(9)8-5-4-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYQVGFHMYTNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944735
Record name 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylazepan-2-one

CAS RN

2210-07-3
Record name 2H-Azepin-2-one, hexahydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,4' -Dimethyl-1,1'-peroxydicyclohexylamine (5 g.) derived from the reaction of 4-methylcyclohexanone, hydrogen peroxide and ammonia) was added to a solution of sodium methoxide in methanol (1 g. of sodium in 20 c.c. methanol) and the mixture heated under reflux for 2 hours when very little peroxide remained unreacted. The product was worked up as in Example 17 to give, on distillation, 4-methylcyclohexanone (2.2 g.), 4-methyl-caprolactam (2.2 g.), b.p. 145°-150°/15 mm, and residue (0.3 g.). The structure of the lactam was confirmed by I.R. and N.M.R. spectra.
[Compound]
Name
4,4' -Dimethyl-1,1'-peroxydicyclohexylamine
Quantity
5 g
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1 g
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Synthesis routes and methods II

Procedure details

4-methylcyclohexanone oxime in 5 mL 80% H2SO4 was added dropwise to H2SO4 (80%, 5 mL) while stirring and the reaction temperature was maintained at 120° C. with an external oil bath. An exotherm was observed. After 5 min, the reaction was removed from the oil bath and allowed to cool to room temperature. The reaction mixture was diluted with water (30 mL) and adjusted to pH 6 with concentrated NH4OH. This solution was further diluted with water (30 mL) and extracted with DCM (2×25 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulfate. After filtration and concentration, the crude product (1.6 g) was used for the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Gracias, KE Frank, GL Milligan, J Aubé - Tetrahedron, 1997 - Elsevier
… 1-(3'-Hydroxypropyl)-5-methylazepan-2-one (21). Synthesized by the general procedure except that 2.0 equiv, of both the azide and acid were used and the reaction time was increased …
Number of citations: 70 www.sciencedirect.com

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